molecular formula C14H10F3NO3 B1530373 Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 869109-13-7

Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Cat. No.: B1530373
CAS No.: 869109-13-7
M. Wt: 297.23 g/mol
InChI Key: KLZLMBIBHOMNSX-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4-(trifluoromethyl)pyridinyl moiety via an ether bond. This compound is structurally characterized by:

  • Aromatic ester group: The methyl benzoate group contributes to lipophilicity and stability.
  • Trifluoromethyl-substituted pyridine: The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electronic properties.

Synthetic routes typically involve nucleophilic aromatic substitution or coupling reactions, as evidenced by protocols for analogous compounds (e.g., Intermediate 26 in EP 3 532 474 B1). Applications span agrochemicals and pharmaceuticals, with derivatives often investigated for pesticidal or receptor-modulating activity.

Properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-4-11(5-3-9)21-12-8-10(6-7-18-12)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLMBIBHOMNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, also known by its CAS number 869109-13-7, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse sources.

  • IUPAC Name : Methyl 4-{[4-(trifluoromethyl)-2-pyridinyl]oxy}benzoate
  • Molecular Formula : C₁₄H₁₀F₃NO₃
  • Molecular Weight : 297.23 g/mol
  • Melting Point : 76–78 °C
  • Purity : >90% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit antimicrobial properties, particularly against Gram-positive bacteria.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial strains:

  • Antibacterial Activity :
    • The compound demonstrated significant antibacterial effects against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM for different strains .
    • It has been noted for its bactericidal action, inhibiting protein synthesis and nucleic acid production in bacterial cells .
  • Antifungal Activity :
    • This compound also exhibited antifungal properties, showing effectiveness against Candida species and other fungal pathogens .
  • Biofilm Inhibition :
    • The compound has shown promising results in inhibiting biofilm formation, which is crucial in treating chronic infections. For instance, it reduced biofilm formation by up to 90% in certain strains .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Biofilm Formation :
    A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various compounds against biofilms formed by MRSA and other pathogens. This compound was among the compounds tested, revealing significant inhibition rates compared to standard antibiotics like ciprofloxacin .
  • Toxicological Profile :
    The ToxCast database includes assessments of various chemicals, including this compound. It was evaluated for potential toxicity across multiple biological assays, showing moderate toxicity levels but effective antimicrobial action .

Summary Table of Biological Activities

Activity TypeTarget OrganismMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5
AntibacterialEnterococcus faecalis62.5 - 125
AntifungalCandida speciesVaries
Biofilm InhibitionMRSAUp to 90% reduction

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets effectively due to the presence of the trifluoromethyl group, which can enhance lipophilicity and metabolic stability.

Potential Therapeutic Uses

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The trifluoromethyl group may enhance the ability of the compound to penetrate bacterial membranes.
  • Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.

Agrochemicals

The compound's structural features make it a candidate for agrochemical applications, particularly as a pesticide or herbicide.

Case Studies

  • Pesticidal Activity : Studies have shown that pyridine derivatives can exhibit significant insecticidal activity. This compound could be tested against common agricultural pests to evaluate its efficacy and safety.
  • Herbicide Development : The ability of this compound to inhibit specific enzymes in plants suggests potential as a selective herbicide, targeting weeds without harming crops.

Material Science

In material science, the unique chemical properties of this compound allow for its use in developing advanced materials.

Applications

  • Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers may improve resistance to environmental degradation.
  • Coatings : Due to its hydrophobic nature, it can be employed in formulating protective coatings that resist moisture and chemicals.

Summary Table of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntimicrobial, Anti-inflammatoryExhibits activity against bacteria; modulates inflammation
AgrochemicalsPesticide, HerbicidePotential efficacy against pests; selective herbicidal properties
Material SciencePolymer Additives, CoatingsEnhances thermal stability; improves moisture resistance

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate with key analogs:

Compound Name Substituent on Pyridine Substituent on Benzoate Molecular Weight (g/mol) Key Applications/Activity Reference
This compound 4-CF3 Methyl 325.26 Agrochemical intermediates
Methyl 3-((2-(1-(2-hydroxycyclohexyl)-2-oxo-1,2-dihydropyridin-4-yl)phenoxy)methyl)benzoate (8o) 4-hydroxyphenyl Methyl 434.2 M1 muscarinic receptor modulation
Methyl 4-((2-(1-(2-hydroxycyclohexyl)-2-oxo-1,2-dihydropyridin-4-yl)phenoxy)methyl)benzoate (8p) 4-hydroxyphenyl Methyl 434.2 M1 muscarinic receptor modulation
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (26) Thienopyrimidinyl Methyl 377.0 Anticancer/antimicrobial research
Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) 3-Cl,5-CF3 Propanoate 433.7 Herbicide (ACCase inhibitor)

Key Observations :

  • Positional Isomerism : Compounds 8o and 8p differ only in the substitution position (meta vs. para) on the benzoate ring, yet exhibit identical molecular weights and similar NMR profiles. This highlights the role of regiochemistry in biological targeting.
  • Trifluoromethyl Impact: The trifluoromethyl group in the target compound and haloxyfop-methyl enhances resistance to oxidative degradation compared to non-fluorinated analogs like 8o/8p.
Receptor Binding and Selectivity
  • M1 Muscarinic Receptor Modulation: Compounds 8o and 8p demonstrate potent positive allosteric modulation (pEC50 ~7.5), whereas the trifluoromethyl analog lacks reported muscarinic activity, suggesting that the hydroxycyclohexyl-phenoxy moiety is critical for receptor interaction.
  • Enzymatic Inhibition : Haloxyfop-methyl targets acetyl-CoA carboxylase (ACCase) in weeds, leveraging its trifluoromethylpyridinyl group for enhanced membrane permeability.
Solubility and Stability
  • The trifluoromethyl group in the target compound reduces aqueous solubility compared to hydroxylated analogs (8o/8p), as observed in LC-MS retention times (3.72–3.73 min vs. 3.73 min for 8o/8p).
  • Thermal stability differences are evident in melting points: Compound 26 (147–148°C) vs. haloxyfop-methyl (liquid at room temperature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Reactant of Route 2
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Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

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